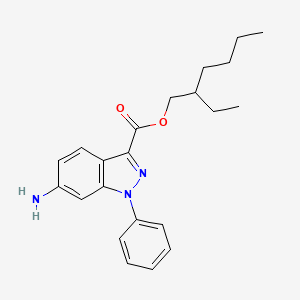
2-Ethylhexyl 6-amino-1-phenyl-1H-indazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl 6-amino-1-phenyl-1H-indazole-3-carboxylate is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 6-amino-1-phenyl-1H-indazole-3-carboxylate typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 6-amino-1-phenyl-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at specific positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indazole ring.
Scientific Research Applications
2-Ethylhexyl 6-amino-1-phenyl-1H-indazole-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Ethylhexyl 6-amino-1-phenyl-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-carboxylate derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
2H-Indazole derivatives: These compounds also belong to the indazole family and have similar chemical properties.
Uniqueness
2-Ethylhexyl 6-amino-1-phenyl-1H-indazole-3-carboxylate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
61392-04-9 |
|---|---|
Molecular Formula |
C22H27N3O2 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-ethylhexyl 6-amino-1-phenylindazole-3-carboxylate |
InChI |
InChI=1S/C22H27N3O2/c1-3-5-9-16(4-2)15-27-22(26)21-19-13-12-17(23)14-20(19)25(24-21)18-10-7-6-8-11-18/h6-8,10-14,16H,3-5,9,15,23H2,1-2H3 |
InChI Key |
LOIVQXAKWGDTRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=NN(C2=C1C=CC(=C2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















